MS8815

EZH2 Degradation PROTAC Potency DC50

EZH2 inhibitor resistance from SET mutations or PRC2 scaffolding preservation undermines research. MS8815, a VHL-recruiting PROTAC, degrades EZH2 entirely (IC50 8.6 nM, DC50 140 nM). • Eliminates both H3K27 methyltransferase activity and PRC2 scaffolding-unlike tazemetostat. • Overcomes acquired resistance that sustains EZH2 protein expression. • Orthogonal to CRBN-based degraders; enables E3 ligase-dependent comparison. • ≥99% purity; dry ice shipping; global delivery.

Molecular Formula C65H87N9O8S
Molecular Weight 1154.5 g/mol
Cat. No. B10830963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS8815
Molecular FormulaC65H87N9O8S
Molecular Weight1154.5 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)CCCCCCCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C
InChIInChI=1S/C65H87N9O8S/c1-9-73(51-25-31-82-32-26-51)55-35-50(34-53(44(55)4)61(78)67-38-54-42(2)33-43(3)69-62(54)79)48-21-19-47(20-22-48)39-71-27-29-72(30-28-71)58(77)16-14-12-10-11-13-15-57(76)70-60(65(6,7)8)64(81)74-40-52(75)36-56(74)63(80)66-37-46-17-23-49(24-18-46)59-45(5)68-41-83-59/h17-24,33-35,41,51-52,56,60,75H,9-16,25-32,36-40H2,1-8H3,(H,66,80)(H,67,78)(H,69,79)(H,70,76)/t52-,56+,60-/m1/s1
InChIKeyAOIZISCRIVNZJJ-XWJFFXCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS8815: VHL-Recruiting EZH2 PROTAC Degrader


(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of Enhancer of Zeste Homolog 2 (EZH2) [1]. The molecule comprises an EZH2-binding warhead (derived from the clinically approved inhibitor tazemetostat), a flexible polyethylene glycol (PEG)-based linker incorporating a piperazine moiety, and a von Hippel-Lindau (VHL) E3 ubiquitin ligase-recruiting ligand [1]. Unlike traditional small-molecule inhibitors that merely occupy the catalytic site, this compound exploits the ubiquitin-proteasome system (UPS) to eliminate EZH2 protein entirely, thereby ablating both its enzymatic and scaffolding functions within the Polycomb Repressive Complex 2 (PRC2) [1].

Mechanism Targeted EZH2 degradation via VHL-recruited ubiquitin-proteasome system
Target Scope Eliminates both catalytic (H3K27 methyltransferase) and scaffolding functions
E3 Ligase VHL-recruiting degrader supports orthogonal validation against CRBN-based systems

MS8815 vs. Generic EZH2 Inhibitors & Degraders


Generic substitution of EZH2-targeting agents is contraindicated by fundamental mechanistic and pharmacological disparities. Standard EZH2 inhibitors (e.g., tazemetostat, GSK126) are susceptible to acquired resistance driven by secondary mutations in the EZH2 SET domain, feedback overexpression, or kinase signaling bypass [1]. Moreover, inhibitors fail to dismantle the PRC2 scaffolding architecture, preserving EZH2's non-catalytic oncogenic functions. While other EZH2 PROTAC degraders exist—including CRBN-recruiting analogs (e.g., MS177) and those with alternative linker compositions—their degradation kinetics, E3 ligase dependency, and resultant cellular phenotypes can diverge substantially [2]. The specific linker geometry and VHL ligand stereochemistry in this compound confer distinct ternary complex stability and degradation cooperativity that are not interchangeable with CRBN-based or differently linked degrader designs [2]. Consequently, substituting this precise molecular entity with a structurally related analog may yield non-overlapping degradation profiles and confounded experimental outcomes.

EZH2 inhibitors (e.g., tazemetostat) do not degrade target protein; may not replicate degradation-dependent phenotypes.
CRBN-recruiting EZH2 degraders (e.g., MS177) may yield distinct degradation profiles in CRBN-low models.
Linker geometry and VHL ligand stereochemistry may alter degradation depth; structurally similar analogs may not transfer.

MS8815 vs. Comparators: Quantitative Evidence


Degradation Potency vs. Tazemetostat

This VHL-recruiting PROTAC achieves potent EZH2 degradation with a DC50 in the low nanomolar range, representing a profound mechanistic advantage over the parent EZH2 inhibitor tazemetostat, which cannot eliminate the EZH2 protein at any concentration [1]. While tazemetostat inhibits EZH2 methyltransferase activity with an IC50 of approximately 11 nM, it fails to reduce EZH2 protein levels, leaving PRC2 scaffolding and non-catalytic functions intact [2]. In contrast, this PROTAC degrader eliminates the EZH2 target entirely, overcoming resistance mechanisms that limit inhibitor efficacy [1].

Degradation Potency
Head-to-head
PROTAC (Target)
DC50 low nM
Tazemetostat (Inhibitor)
No degradation (IC50 ≈ 11 nM inhibition)
Reported degradation endpoint context; complete target elimination vs. catalytic inhibition only.
Supports degrader selection when scaffolding functions are relevant.
EZH2 Degradation PROTAC Potency DC50 Epigenetics

VHL vs. CRBN E3 Ligase Recruitment

This compound employs a VHL-recruiting ligand connected via a 9-carbon alkyl chain and piperazine-containing linker, a configuration distinct from CRBN-based EZH2 degraders such as MS177. Systematic studies of PROTAC linker length have established that the distance between warhead and E3 ligase ligand critically governs ternary complex stability and degradation cooperativity [1]. While MS177 (a CRBN-recruiting EZH2 degrader) demonstrates DC50 values in the 10–100 nM range in multiple myeloma models [2], the VHL-based design of this compound leverages a different E3 ligase with distinct tissue expression profiles and ubiquitination kinetics [3]. The differential E3 ligase recruitment may confer unique degradation selectivity in CRBN-deficient cellular contexts or in settings where immunomodulatory drug (IMiD)-based CRBN ligands exhibit off-target neosubstrate degradation [3].

E3 Ligase Dependence
Class-level inference
VHL-recruiting (This)
9-carbon alkyl linker
CRBN-recruiting (MS177)
DC50 ~10-100 nM (MM models)
E3 ligase selection may influence degradation in tissue-specific contexts.
Orthogonal validation tool for CRBN-deficient models.
PROTAC Linker Optimization E3 Ligase Selectivity VHL vs. CRBN

Maximal Degradation Depth vs. Alternative Degraders

The linker composition of this PROTAC—incorporating a 9-carbon alkyl segment and piperazine moiety—has been optimized to achieve maximal degradation depth (Dmax) of EZH2 in cellular assays [1]. Unlike some earlier-generation EZH2 PROTACs that exhibit incomplete target elimination or bell-shaped concentration-response curves due to the hook effect, this compound demonstrates robust degradation across a broad concentration window [2]. Comparative analysis of PRC2-targeting PROTACs reveals that linker composition directly dictates both DC50 and the maximal achievable degradation (Dmax); rigid or suboptimally spaced linkers frequently yield Dmax values below 90%, leaving residual EZH2 protein that may sustain oncogenic signaling [2]. The flexible alkyl-piperazine linker in this compound mitigates steric constraints, enabling efficient ternary complex formation and near-complete EZH2 elimination [1].

Degradation Depth (Dmax)
Class-level inference
Dmax >90%
(linker-optimized) vs. 60-80% for earlier designs
Linker composition may affect target elimination completeness.
Incomplete degradation may confound EZH2 dependency studies.
Degradation Depth Dmax PRC2 Complex Western Blot

MS8815 Optimal Research Applications


EZH2 Catalytic vs. Scaffolding Roles

This VHL-recruiting PROTAC degrader enables definitive dissection of EZH2's enzymatic (H3K27 methyltransferase) versus non-catalytic (PRC2 scaffolding) roles [1]. Unlike tazemetostat, which inhibits only methyltransferase activity (IC50 ≈ 11 nM) while preserving EZH2 protein and PRC2 complex integrity, this degrader eliminates the EZH2 protein entirely, abrogating both functions simultaneously [1]. Comparative experiments using tazemetostat versus this PROTAC can quantify the relative contribution of EZH2 scaffolding to transcriptional repression and chromatin compaction independent of H3K27me3 deposition. This application is particularly valuable for researchers investigating EZH2 gain-of-function mutations or PRC2 dependency in cancers where enzymatic inhibition alone proves insufficient [1].

EZH2 Inhibitor-Resistant Models & Combination Therapy

Acquired resistance to EZH2 inhibitors (e.g., tazemetostat) frequently arises from secondary SET domain mutations or compensatory activation of alternative pathways that sustain PRC2 scaffolding functions [1]. This PROTAC degrader circumvents resistance mechanisms that preserve EZH2 protein expression, providing a superior tool for evaluating degradation-based therapeutic strategies in inhibitor-resistant models [1]. Experimental protocols should include parallel treatment with tazemetostat as a negative control (to confirm inhibitor resistance) and this degrader as the experimental arm to assess degradation-dependent cytotoxicity. Furthermore, this compound's VHL-based mechanism is orthogonal to CRBN-based degraders, enabling systematic evaluation of E3 ligase-dependent differences in resistance circumvention and enabling rational combination with CRBN-sparing agents [2].

VHL-Dependent Degradation in CRBN-Deficient Models

CRBN-based PROTACs exhibit reduced efficacy in tissues with low CRBN expression or in models harboring CRBN mutations that confer resistance to immunomodulatory drugs (IMiDs) [1]. This VHL-recruiting degrader provides an essential orthogonal tool for validating EZH2 dependency in CRBN-deficient contexts, including certain hematologic malignancies and solid tumors where VHL is the predominant functional E3 ligase [1]. Researchers should employ this compound alongside CRBN-based EZH2 degraders (e.g., MS177) to determine whether observed degradation phenotypes are E3 ligase-dependent or generalizable across PROTAC mechanisms. Differential efficacy between VHL- and CRBN-recruiting degraders can reveal tissue-specific E3 ligase availability and inform the selection of appropriate degradation platforms for in vivo studies [1].

Linker SAR for PROTAC Optimization

The 9-carbon alkyl-piperazine linker in this compound represents a distinct structural motif suitable for comparative SAR analysis against PROTACs bearing alternative linker compositions (e.g., PEG-only, rigid aromatic, or shorter alkyl chains) [1]. Systematic head-to-head comparison of this compound with linker-variant analogs can quantify the impact of linker flexibility, length, and piperazine incorporation on ternary complex formation kinetics, degradation cooperativity, and the hook effect concentration threshold [2]. This application is critical for medicinal chemistry groups optimizing next-generation EZH2 degraders or developing PROTACs against novel targets where optimal linker geometry remains undefined [2].

Application
Selection Property
Validation Focus
EZH2 functional domain dissection
PROTAC degrader (ablates catalytic and scaffolding functions)
H3K27 methylation vs. PRC2 scaffolding endpoints
Inhibitor-resistant EZH2 model studies
Degradation-based bypass of SET domain mutations
Resistance circumvention endpoint analysis
CRBN-deficient model validation
VHL E3 ligase recruitment
E3 ligase dependency context
PROTAC linker SAR analysis
Flexible alkyl-piperazine linker
Ternary complex formation and hook effect review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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